molecular formula C9H8N2O2S B11501750 Benzocycloocten-9-one, 6-thioxo-5,6,7,8-tetrahydro-10-oxa-5,7-diaza-

Benzocycloocten-9-one, 6-thioxo-5,6,7,8-tetrahydro-10-oxa-5,7-diaza-

Cat. No.: B11501750
M. Wt: 208.24 g/mol
InChI Key: MTWIURHWJJHYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE is a heterocyclic compound that features a unique structure combining a benzoxadiazocin ring with a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a benzoxadiazocin precursor with a sulfur donor in the presence of a catalyst can yield the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxadiazocin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group typically yields sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzoxadiazocin ring can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-SULFANYLIDENE-5,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBONITRILE: Shares the sulfanylidene group but has a different ring structure.

    5-YLIDENE DERIVATIVES OF 3-THIAZOLIDIN-4-ONE: Contains a similar sulfanylidene group but with a thiazolidinone ring.

Uniqueness

2-SULFANYLIDENE-2,3,4,5-TETRAHYDRO-1H-6,1,3-BENZOXADIAZOCIN-5-ONE is unique due to its combination of a benzoxadiazocin ring and a sulfanylidene group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-sulfanylidene-3,4-dihydro-1H-6,1,3-benzoxadiazocin-5-one

InChI

InChI=1S/C9H8N2O2S/c12-8-5-10-9(14)11-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H2,10,11,14)

InChI Key

MTWIURHWJJHYIG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=CC=CC=C2NC(=S)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.